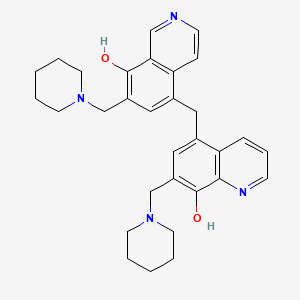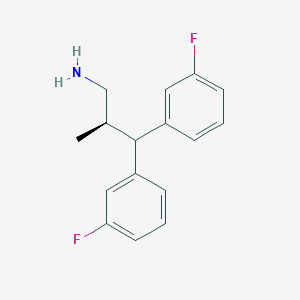![molecular formula C31H40ClN3O B10837883 (2Z)-3-phenylmethoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B10837883.png)
(2Z)-3-phenylmethoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PNU156804 is a selective inhibitor of Janus tyrosine kinase 3 (JAK3), a cytoplasmic tyrosine kinase associated with the interleukin-2 receptor common gamma chain. This compound is part of the undecylprodigiosin family of antibiotics and has been shown to inhibit interleukin-2-induced cell proliferation .
Preparation Methods
PNU156804 is synthesized as an analogue of undecylprodigiosin. The preparation involves a benzylic substitution in place of a methylic substitution on the oxydrylic group . The synthetic route and reaction conditions for PNU156804 are similar to those used for undecylprodigiosin, with modifications to enhance selectivity and efficacy .
Chemical Reactions Analysis
PNU156804 undergoes several types of chemical reactions, including:
Oxidation: PNU156804 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: PNU156804 can participate in substitution reactions, particularly involving the benzylic and oxydrylic groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PNU156804 has several scientific research applications, including:
Immunosuppression: PNU156804 has been shown to prolong allograft survival and act synergistically with cyclosporine and additively with rapamycin to block allograft rejection.
T-cell Proliferation Inhibition: The compound inhibits interleukin-2-induced T-cell proliferation by blocking the activation of Janus tyrosine kinase 3 and its downstream signaling pathways.
Signal Transduction Studies: PNU156804 is used in research to study the role of Janus tyrosine kinase 3 in signal transduction and its effects on T-cell growth factors.
Mechanism of Action
PNU156804 exerts its effects by selectively inhibiting Janus tyrosine kinase 3. This inhibition blocks the auto-tyrosine phosphorylation of Janus tyrosine kinase 3 and the activation of its substrates, including signal transducers and activators of transcription 5a and 5b, and extracellular regulated kinase 1 and 2 . This disruption of the Janus tyrosine kinase 3-dependent signaling pathway leads to the inhibition of interleukin-2-mediated T-cell proliferation .
Comparison with Similar Compounds
PNU156804 is compared with other similar compounds, such as undecylprodigiosin and other Janus tyrosine kinase inhibitors. Unlike undecylprodigiosin, PNU156804 has a benzylic substitution that enhances its selectivity and efficacy . Other Janus tyrosine kinase inhibitors, such as tofacitinib and ruxolitinib, target multiple Janus tyrosine kinase family members, whereas PNU156804 is more selective for Janus tyrosine kinase 3 .
Similar compounds include:
Properties
Molecular Formula |
C31H40ClN3O |
|---|---|
Molecular Weight |
506.1 g/mol |
IUPAC Name |
(2Z)-3-phenylmethoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride |
InChI |
InChI=1S/C31H39N3O.ClH/c1-2-3-4-5-6-7-8-9-13-17-26-19-20-27(33-26)22-30-31(35-24-25-15-11-10-12-16-25)23-29(34-30)28-18-14-21-32-28;/h10-12,14-16,18-23,32-33H,2-9,13,17,24H2,1H3;1H/b30-22-; |
InChI Key |
ODJQLZRYBXCIPR-VDFJEELKSA-N |
Isomeric SMILES |
CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OCC4=CC=CC=C4.Cl |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-propionic acid](/img/structure/B10837802.png)
![1-[2-(Trifluoromethyl)phenyl]-3-butyl-4-[2'-[(tert-butoxycarbonyl)sulfamoyl]-4-biphenylylmethyl]-1H-1,2,4-triazole-5(4H)-one](/img/structure/B10837805.png)
![2-ethylbutyl (3S,4aR,6S,8aR)-6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate](/img/structure/B10837807.png)
![[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol](/img/structure/B10837809.png)
![2-[11-[3-(Diaminomethylideneamino)propyl]-12-methyl-4,7,10,13,16-pentaoxo-14-propan-2-yl-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B10837821.png)
![N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837826.png)
![4-[4-({[(1R,1aR,7bR)-4,7-Difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]carbamoyl}amino)phenoxy]benzenesulfonamide](/img/structure/B10837843.png)
![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837846.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B10837862.png)
![3-Benzo[1,3]dioxol-5-yl-4-benzyl-5-hydroxy-5-(4-methoxy-phenyl)-5H-furan-2-one](/img/structure/B10837868.png)


![2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate](/img/structure/B10837874.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide](/img/structure/B10837875.png)
